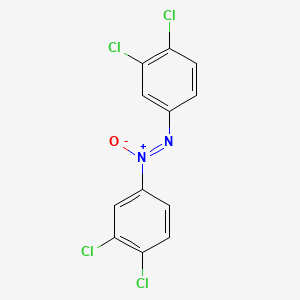

3,3',4,4'-Tetrachloroazoxybenzene

概要

説明

3,3’,4,4’-Tetrachloroazoxybenzene is a chemical compound with the molecular formula C12H6Cl4N2O and a molecular weight of 336.01 . It is categorized under Agricultural and Veterinary (AgVet) Chemicals . It is not listed under API, EP/BP, or USP categories .

Synthesis Analysis

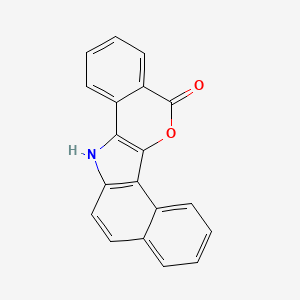

3,3’,4,4’-Tetrachloroazoxybenzene is not commercially manufactured but is formed as an unwanted byproduct in the manufacture of 3,4-dichloroaniline and its herbicidal derivatives . It can be produced as a result of microbial degradation of commonly used chloroaniline herbicides .Molecular Structure Analysis

The molecular structure of 3,3’,4,4’-Tetrachloroazoxybenzene is represented by the formula C12H6Cl4N2O . The exact structure can be obtained from chemical databases or scientific literature.Physical And Chemical Properties Analysis

3,3’,4,4’-Tetrachloroazoxybenzene has a molecular weight of 336.00 . More detailed physical and chemical properties may be found in specialized chemical databases or scientific literature.科学的研究の応用

Spectroscopic Characterization

TCAOB has been synthesized and characterized using various spectroscopic techniques. The study by Castillo et al. (2017) utilized infrared, Raman, 1H, 13C NMR, and UV-visible spectroscopies to characterize TCAOB. They focused on the structural, topological, and vibrational properties of its isomers, providing detailed insights into its molecular structure and properties (Castillo et al., 2017).

Genetic Toxicity Studies

Witt et al. (2000) conducted a study on the genetic toxicity of TCAOB. They investigated its mutagenic activity in mice using micronucleated normochromatic erythrocytes as a marker. The study revealed significant mutagenic effects in mice under certain conditions, suggesting potential genetic risks associated with TCAOB (Witt et al., 2000).

Vibrational Study for Environmental Toxicity Analysis

Another study by Castillo et al. (2015) focused on the vibrational properties of TCAOB. The research combined experimental spectroscopy with Density Functional Theory (DFT) calculations. This study is crucial for understanding TCAOB's environmental impact, particularly its role as a potential toxicant (Castillo et al., 2015).

Safety and Hazards

3,3’,4,4’-Tetrachloroazoxybenzene was nominated for reproductive and developmental testing and a two-year carcinogenicity bioassay with a high priority by the Environmental Protection Agency (EPA) in 1988 . The nomination was based on the potential for human exposure, particularly among pesticide workers and consumers .

作用機序

Target of Action

The primary target of 3,3’,4,4’-Tetrachloroazoxybenzene (TCAOB) is the immune system, specifically T-helper lymphocytes and T-suppressor lymphocytes .

Mode of Action

TCAOB interacts with its targets by causing a decline in the number of Lyt-1 + cells (T-helper lymphocytes). Unimmunized mice also show a decreased number of Lyt-2.2 + cells (T-suppressor lymphocytes). No change is found in the ratio of these two cell types .

Biochemical Pathways

TCAOB affects the immune response pathway, resulting in a severe reduction in the number of plaque-forming-cells (PFCs) and in serum antibody concentration . It is also known to induce hepatic aryl hydrocarbon hydroxylase activity .

Result of Action

The action of TCAOB results in thymic atrophy and a decrease in white blood cell (WBC) count after sheep red blood cell (SRBC) immunization . This leads to a weakened immune response, as evidenced by the reduction in PFCs and serum antibody concentration .

Action Environment

Environmental factors can influence the action of TCAOB. For instance, it can be produced as a result of microbial degradation of commonly used chloroaniline herbicides . Therefore, its presence and effects can be more pronounced in environments where these pesticides are used. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

生化学分析

Biochemical Properties

3,3’,4,4’-Tetrachloroazoxybenzene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P-450, an enzyme involved in the metabolism of various substances. 3,3’,4,4’-Tetrachloroazoxybenzene can modulate the activity of cytochrome P-450, leading to alterations in metabolic processes . Additionally, it affects the activity of zoxazolamine hydroxylase, an enzyme involved in drug metabolism . These interactions highlight the compound’s potential to influence biochemical pathways and metabolic functions.

Cellular Effects

3,3’,4,4’-Tetrachloroazoxybenzene exerts various effects on different types of cells and cellular processes. It has been shown to impact the immune system, particularly in mice, where it was compared to cyclophosphamide . The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter hepatic arginase levels, an enzyme involved in the urea cycle . These effects underscore the compound’s potential to modulate cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 3,3’,4,4’-Tetrachloroazoxybenzene involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting the overall metabolic flux . Additionally, 3,3’,4,4’-Tetrachloroazoxybenzene can induce changes in gene expression, further influencing cellular functions and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrachloroazoxybenzene can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3,3’,4,4’-Tetrachloroazoxybenzene can lead to delayed wasting syndrome and alterations in liver gluconeogenic enzymes in rats . These findings suggest that the compound’s effects can persist over extended periods, impacting cellular functions and metabolic processes.

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrachloroazoxybenzene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of 3,3’,4,4’-Tetrachloroazoxybenzene have been associated with delayed wasting syndrome in rats . These observations highlight the importance of dosage considerations when studying the compound’s effects in animal models.

Metabolic Pathways

3,3’,4,4’-Tetrachloroazoxybenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect the activity of liver gluconeogenic enzymes, leading to alterations in metabolic flux and metabolite levels . These interactions underscore the compound’s potential to modulate metabolic pathways and influence overall metabolic functions.

Transport and Distribution

The transport and distribution of 3,3’,4,4’-Tetrachloroazoxybenzene within cells and tissues are essential for understanding its biochemical effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . These factors play a crucial role in determining the compound’s overall impact on cellular functions and metabolic processes.

Subcellular Localization

3,3’,4,4’-Tetrachloroazoxybenzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical effects and interactions with biomolecules.

特性

IUPAC Name |

(3,4-dichlorophenyl)-(3,4-dichlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2O/c13-9-3-1-7(5-11(9)15)17-18(19)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVXBPXQLIGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)Cl)Cl)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026087 | |

| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21232-47-3 | |

| Record name | 3,4,3',4'-Tetrachloroazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021232473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

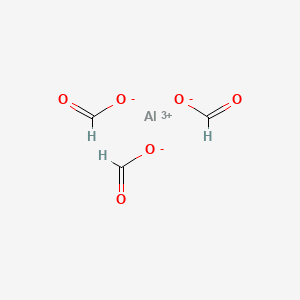

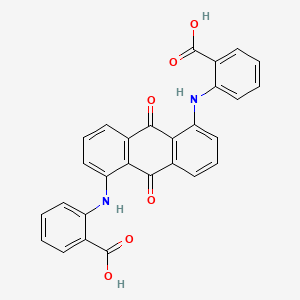

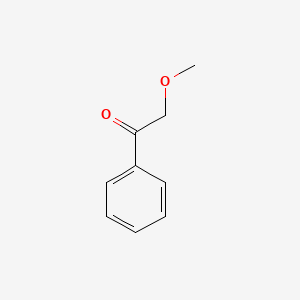

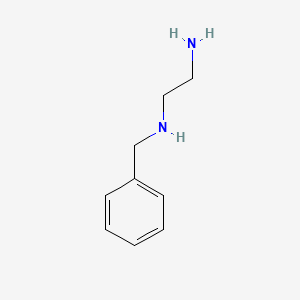

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

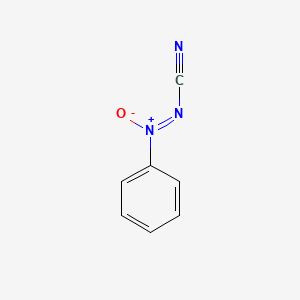

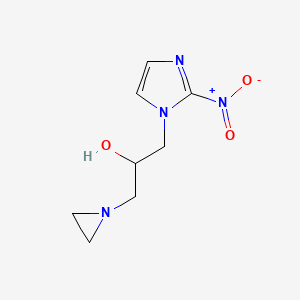

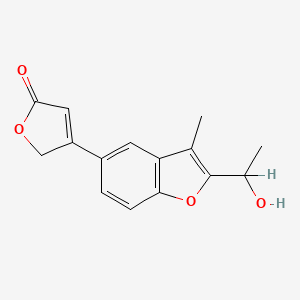

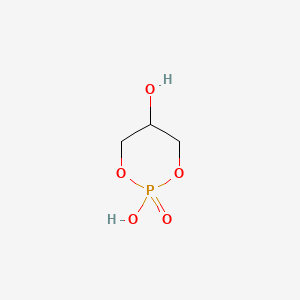

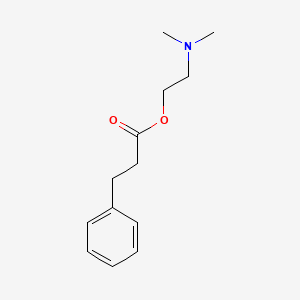

Feasible Synthetic Routes

Q & A

Q1: How does TCAOB exert its toxic effects?

A1: TCAOB is a structural analog of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and exhibits similar toxicities, albeit at much higher doses. [] It binds to the aryl hydrocarbon receptor (Ah receptor), a transcription factor involved in various cellular processes. [, , ] This binding triggers downstream effects like thymic atrophy, increased liver weight, induction of hepatic cytochrome P450 1A, and decreased body weight gain. [, , ]

Q2: What are the major toxicological findings in animal studies involving TCAOB?

A2: Studies in rats and mice revealed several adverse effects following TCAOB exposure. These include:

- Mortality: Observed in rats at the highest dose tested (30 mg/kg). [, ]

- Growth Retardation: Decreased body weight gain in both species. [, ]

- Organ-Specific Toxicity:

- Thymus: Atrophy and decreased weight in both species. [, , ]

- Liver: Increased weight, centrilobular hypertrophy, and hematopoietic cell proliferation. [, , , ]

- Spleen: Hematopoietic cell proliferation in both species. [, ]

- Lungs: Chronic active inflammation of the vasculature in rats. []

- Heart: Increased cardiomyopathy in rats. []

- Kidneys: Nephropathy in rats. []

- Stomach: Hyperplasia of the forestomach epithelium in both species. [, ]

- Skin: Dilatation of hair follicles in mice. []

Q3: Does TCAOB affect the endocrine and reproductive systems?

A3: Yes, TCAOB caused a marked decrease in circulating thyroxine concentrations in both male and female rats, even at low doses. [] It also decreased epididymal sperm motility in male rats at all doses tested. [] Furthermore, an increase in the estrous cycle length was observed in female rats. []

Q4: How does TCAOB's toxicity compare to TCDD?

A4: While TCAOB exhibits dioxin-like effects, it is considerably less potent than TCDD. Comparisons indicate TCAOB is approximately six to two orders of magnitude less potent than TCDD. [] This difference is likely due to differences in absorption and elimination kinetics. []

Q5: What is the molecular formula and weight of TCAOB?

A5: The molecular formula of TCAOB is C12H6Cl4N2O, and its molecular weight is 332.01 g/mol. [, ]

Q6: Are there spectroscopic data available for TCAOB?

A6: Yes, studies have employed high-resolution mass spectrometry and high-field nuclear magnetic resonance spectroscopy to characterize TCAOB and related compounds. [, ] These techniques provide detailed information about the compound's structure, fragmentation patterns, and potential isomers.

Q7: What analytical methods are used to detect and quantify TCAOB?

A7: Various analytical techniques, including high-resolution mass spectrometry and gas chromatography, are used to identify and quantify TCAOB in environmental and biological samples. [, ] These methods allow researchers to track its presence and assess potential exposure risks.

Q8: How does TCAOB impact the environment?

A8: While specific data on TCAOB's environmental degradation and ecotoxicological effects might be limited in the provided research, its structural similarity to TCDD raises concerns about its persistence and potential for bioaccumulation. []

Q9: Are there specific safety regulations regarding TCAOB?

A9: Given its toxicity profile and potential environmental impact, adhering to safety regulations and guidelines for handling and disposal of TCAOB is crucial. [, ] Specific regulations may vary depending on the geographical location and intended use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。